n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide

Descripción

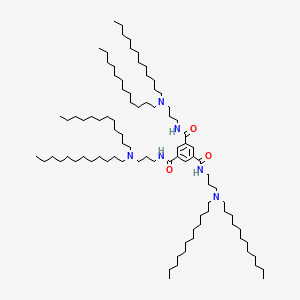

N1,N3,N5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide (TT3) is a synthetic ionizable lipid-like molecule with a benzene core, amide linkers, and three hydrophobic didodecylamino-propyl chains . Its molecular formula is C90H174N6O3 (MW: 1388.4 g/mol), and it is characterized by a high purity of ≥95% . TT3 is a key component of lipid-like nanoparticles (LLNs) optimized for mRNA delivery, achieving >90% mRNA encapsulation efficiency . It exhibits pH-dependent ionization, enabling electrostatic interactions with mRNA at acidic pH and facilitating endosomal escape via membrane disruption . Applications include therapeutic mRNA delivery for protein replacement (e.g., clotting factors in hemophilia models), vaccines (e.g., SARS-CoV-2), and CRISPR-Cas9 gene editing .

Propiedades

Fórmula molecular |

C90H174N6O3 |

|---|---|

Peso molecular |

1388.4 g/mol |

Nombre IUPAC |

1-N,3-N,5-N-tris[3-(didodecylamino)propyl]benzene-1,3,5-tricarboxamide |

InChI |

InChI=1S/C90H174N6O3/c1-7-13-19-25-31-37-43-49-55-61-73-94(74-62-56-50-44-38-32-26-20-14-8-2)79-67-70-91-88(97)85-82-86(89(98)92-71-68-80-95(75-63-57-51-45-39-33-27-21-15-9-3)76-64-58-52-46-40-34-28-22-16-10-4)84-87(83-85)90(99)93-72-69-81-96(77-65-59-53-47-41-35-29-23-17-11-5)78-66-60-54-48-42-36-30-24-18-12-6/h82-84H,7-81H2,1-6H3,(H,91,97)(H,92,98)(H,93,99) |

Clave InChI |

KIOSQLHXJYTPDN-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Core Benzene-1,3,5-Tricarboxamide Scaffold Formation

The synthesis begins with benzene-1,3,5-tricarbonyl trichloride (2 ) as the central scaffold. Reaction with Boc-protected diamines (3 ) under anhydrous conditions yields intermediates (4 ) with protected amine groups. Deprotection using trifluoroacetic acid (TFA) generates the tris-amine derivative (1 ), which serves as the precursor for subsequent alkylation.

Critical Reaction Conditions:

Reductive Amination for Didodecylamine Functionalization

The tris-amine intermediate undergoes reductive amination with dodecyl aldehyde to introduce branched didodecylamine chains. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity and mild reaction conditions.

Key Steps :

-

Imine Formation : Reaction of intermediate 1 with excess dodecyl aldehyde in THF.

-

Reduction : Addition of NaBH(OAc)₃ at 0°C to prevent over-reduction.

-

Purification : Column chromatography using silica gel with gradient elution (CH₂Cl₂/MeOH/NH₄OH).

Yield : 60–75% after purification, contingent on the efficiency of imine formation and reduction.

Orthogonal Optimization of Lipid Nanoparticle Formulations

TT3 is typically formulated into lipid nanoparticles (LNPs) for drug delivery. An orthogonal array design (L₁₆(4⁵)) optimizes component ratios to enhance encapsulation efficiency and stability.

Component Ratios and Effects

| Component | Levels Tested (Molar Ratio) | Optimal Ratio | Impact on Efficacy |

|---|---|---|---|

| TT3 | 10–40% | 25% | Enhances siRNA binding |

| DOPE | 20–50% | 40% | Improves endosomal escape |

| Cholesterol | 10–30% | 25% | Stabilizes bilayer structure |

| DMG-PEG 2000 | 1–5% | 1.5% | Reduces immunogenicity |

Microfluidic Nanoprecipitation Protocol

-

Organic Phase : TT3, DOPE, cholesterol, and DMG-PEG 2000 dissolved in ethanol.

-

Aqueous Phase : Therapeutic payload (e.g., mRNA) in citrate buffer (pH 3.0).

-

Mixing : Combined at a 1:2 flow rate ratio (12 mL/min) using a NanoAssemblr Ignite device.

-

Dialysis : Against PBS (pH 7.4) to remove residual solvents.

Particle Characteristics :

Analytical Characterization

Structural Validation

Purity Assessment

Functional Performance in Therapeutic Applications

siRNA and mRNA Delivery

TT3-based LNPs achieve >90% encapsulation efficiency for polynucleotides. In vivo studies demonstrate:

Neoantigen Vaccine Delivery

TT3 LNPs loaded with replicon RNA induce robust CD8⁺ T-cell responses in murine models. Key metrics:

-

IFN-γ Secretion : 450–600 spot-forming units (SFU)/10⁶ splenocytes.

-

Tumor Growth Inhibition : 70–80% reduction in KP1233 lung adenocarcinoma models.

Scalability and Industrial Considerations

Batch Consistency

Análisis De Reacciones Químicas

Amide Bond Formation

TT3’s synthesis relies on the formation of three amide bonds between the benzene core and didodecylamine. This reaction occurs under controlled conditions (e.g., DMF solvent, coupling agents) to ensure high purity .

Protonation in Endosomes

In biological systems, TT3 interacts with lipid nanoparticles (LNPs) to deliver mRNA. Inside endosomes, the acidic environment protonates the ionizable amine groups of TT3, enabling endosomal escape and mRNA release .

Stability and Degradation

TT3’s hydrophobic tails (didodecylamino groups) enhance its stability in LNPs. While biodegradable lipid analogs (e.g., SM-102) are metabolized via ester cleavage, TT3’s structure resists rapid degradation, maintaining prolonged mRNA protection .

Research Findings and Challenges

-

Efficacy : TT3 LNPs show high mRNA delivery efficiency and low toxicity compared to traditional lipid systems .

-

Limitations : The compound’s non-biodegradable structure may affect long-term tolerability, prompting research into degradable analogs .

-

Future Directions : Ongoing studies focus on optimizing TT3’s chemical design for broader therapeutic applications, including infectious diseases and protein replacement therapies .

Aplicaciones Científicas De Investigación

Synthesis and Structure

TT3 is synthesized through the reaction of benzene-1,3,5-tricarboxylic acid derivatives with didodecylamine. The compound features a benzene core with three amide linkages to long-chain amino groups, enhancing its hydrophobic properties and potential for forming lipid-like nanoparticles .

Lipid Nanoparticles for mRNA Delivery

One of the most prominent applications of TT3 is in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. LNPs have been pivotal in the development of mRNA vaccines, such as those for COVID-19 (Pfizer-BioNTech and Moderna). TT3 has been identified as a lead compound for effective mRNA delivery both in vitro and in vivo. Its design allows for high delivery efficiency and low toxicity, making it suitable for therapeutic applications including:

- Gene Therapy : Delivering mRNA encoding therapeutic proteins to treat genetic disorders.

- Cancer Immunotherapy : Formulating mRNA vaccines that elicit immune responses against tumor antigens .

Formulation of Therapeutic Nanoparticles

TT3 has been utilized to create nanoparticles that can encapsulate various therapeutic agents. For example:

- Hemophilia Treatment : Lipid nanoparticles derived from TT3 effectively delivered factor IX or VIII mRNA in hemophilia mouse models, restoring clotting activity .

- Antimicrobial Therapies : Engineered lipid nanoparticles loaded with antimicrobial peptides have shown promise in treating multidrug-resistant bacterial infections .

Biomimetic Lipids Development

Research has also explored the use of TT3 in developing biomimetic lipids that can enhance the delivery of mRNA-based therapeutics. These lipids are designed to mimic natural phospholipids and improve cellular uptake and therapeutic efficacy .

Case Studies

Mecanismo De Acción

El compuesto ejerce sus efectos a través de los siguientes mecanismos:

Propiedades de Lípidos Ionizables: La naturaleza similar a un lípido ionizable le permite formar complejos con ARNm y CRISPR/Cas9, facilitando su entrega a las células.

Objetivos Moleculares: Se dirige a las membranas celulares, mejorando la absorción del material genético.

Vías Involucradas: Involucra la endocitosis y la posterior liberación del material genético en el citoplasma

Comparación Con Compuestos Similares

TT3 vs. Tris(DPAF-C9) (N1,N3,N5-Tris(9,9-di(3',5',5'-trimethyl-1'-hexyl)fluoren-2-yl)-1",3",5"-tris(phenylamino)-benzene)

TT3 vs. N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Functional Analogues in mRNA Delivery

TT3 vs. DLin-MC3-DMA

TT3 vs. Vitamin-Derived Lipids

Performance Metrics in mRNA Delivery Systems

Actividad Biológica

n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide, commonly referred to as TT3-LLN, is a synthetic compound with significant implications in the field of drug delivery and therapeutic applications. Its unique structure allows it to form lipid-like nanoparticles (LLNs) that facilitate the delivery of mRNA and other therapeutic agents. This article explores the biological activity of TT3-LLN, focusing on its mechanisms of action, efficacy in various applications, and safety profile.

- Molecular Formula : C90H174N6O3

- Molecular Weight : 1388.42 g/mol

- CAS Number : 1821214-50-9

TT3-LLN features a benzene core with three carboxamide groups and long hydrophobic tails, which enhance its ability to encapsulate nucleic acids and other therapeutic agents.

TT3-LLN operates primarily through the following mechanisms:

- mRNA Delivery : TT3-LLN has been shown to effectively encapsulate mRNA, facilitating its delivery into cells. The compound's lipid-like properties allow it to merge with cellular membranes, promoting endocytosis and subsequent release of mRNA into the cytoplasm .

- Transfection Efficiency : Research indicates that TT3-LLN exhibits high transfection efficiency in various cell lines, including Hep3B cells (a human hepatoma cell line). In studies, TT3 LLNs demonstrated significantly higher expression levels of luciferase when compared to other formulations at equivalent doses .

Efficacy in Therapeutic Applications

TT3-LLN has been evaluated for its potential in several therapeutic contexts:

- Cancer Therapy : The compound's ability to deliver mRNA encoding therapeutic proteins makes it a candidate for cancer immunotherapy. It has shown promise in enhancing the immune response against tumors by delivering mRNA vaccines .

- Gene Therapy : TT3-LLN has been utilized in gene therapy applications where it serves as a vehicle for delivering corrective genes or RNAi molecules to target cells, thereby addressing genetic disorders .

Study 1: mRNA Delivery Efficiency

In a comparative study involving various lipid formulations, TT3 LLNs were tested for their ability to deliver luciferase mRNA. The results indicated that:

- Delivery Efficiency : TT3 LLNs achieved a transfection efficiency of over 70% at a concentration of 1.2 µg/mL.

- Cell Viability : Minimal cytotoxicity was observed at this concentration, suggesting that TT3 LLNs can effectively deliver mRNA without compromising cell health .

Study 2: In Vivo Application

In vivo studies conducted on C57BL/6 mice demonstrated that administration of TT3 LLNs resulted in significant bioluminescence signals from luciferase expression in target tissues compared to controls. Histological analysis revealed no significant adverse effects on major organs, indicating a favorable safety profile for therapeutic use .

Safety Profile

TT3-LLN is classified under GHS hazard statements indicating potential risks such as flammability and eye irritation. Precautionary measures include avoiding exposure and using personal protective equipment during handling . However, preclinical studies suggest low systemic toxicity when used at therapeutic doses.

Comparative Analysis of Lipid Nanoparticle Formulations

| Property | TT3-LLN | Other Formulations (e.g., DSPC) |

|---|---|---|

| Transfection Efficiency | High (~70%) | Moderate (~50%) |

| Cytotoxicity | Low | Moderate |

| Stability | High | Variable |

| Biocompatibility | Good | Variable |

Q & A

Basic Research Questions

Q. How is N1,N3,N5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide synthesized, and what characterization techniques are critical for confirming its structure?

- Methodological Answer : Synthesis involves reacting precursor amines with a benzene-1,3,5-tricarboxamide core under inert conditions, followed by purification via column chromatography. Key characterization includes:

- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts to confirm alkyl chain attachment and hydrogen environments (e.g., allyl or decyl groups) .

- MALDI-TOF Mass Spectrometry : Validate molecular weight and purity, resolving discrepancies between theoretical and observed masses .

- FT-IR Spectroscopy : Identify amide bonds (C=O stretch at ~1650 cm⁻¹) and alkyl chain conformations .

- Table 1 : Summary of Characterization Techniques

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 ppm (alkyl), δ 5.1–5.3 ppm (allyl) | Confirm substitution patterns |

| MALDI-TOF | Mass accuracy ±0.1 Da | Verify molecular weight |

| FT-IR | Peaks at 1650 cm⁻¹ (amide I) | Identify functional groups |

Q. What experimental design principles optimize the synthesis yield of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:

- Factorial Design : Test variables like reaction time, temperature, and catalyst loading to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while reducing byproducts .

- Example: A 3² factorial design could vary temperature (60–100°C) and catalyst concentration (0.5–2.0 mol%), with yield as the response variable.

Advanced Research Questions

Q. How do the alkyl chain length and substitution patterns influence the self-assembly behavior of this compound?

- Methodological Answer : Compare analogs with varying alkyl chains (e.g., dodecyl vs. hexadecyl) using:

- Dynamic Light Scattering (DLS) : Measure aggregate size in solution.

- Transmission Electron Microscopy (TEM) : Visualize nanostructures (e.g., micelles or vesicles) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, which correlates with alkyl chain packing efficiency .

Q. What computational methods predict the compound’s interaction with biomolecules for drug delivery applications?

- Methodological Answer : Combine Molecular Dynamics (MD) and Density Functional Theory (DFT) :

- MD Simulations : Model interactions with lipid bilayers or nucleic acids to predict encapsulation efficiency .

- DFT Calculations : Optimize geometry and electronic properties to assess binding affinity with target molecules .

Q. How can researchers resolve contradictions between spectroscopic data and theoretical models?

- Methodological Answer : Apply Hirshfeld Surface Analysis (for crystallographic data) and Multivariate Analysis :

- Cross-validate NMR and X-ray crystallography data to identify conformational discrepancies .

- Use Principal Component Analysis (PCA) to reconcile outliers in spectral datasets .

- Case Study : A mismatch in NMR-derived dihedral angles vs. DFT-predicted values may indicate solvent effects or dynamic conformations .

Q. What advanced separation techniques isolate this compound from complex reaction mixtures?

- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with:

- Hydrophilic Interaction Liquid Chromatography (HILIC) : Separate polar byproducts using a silica column and acetonitrile/water gradients .

- Size-Exclusion Chromatography (SEC) : Resolve aggregates based on hydrodynamic radius .

- Optimization : Adjust mobile phase pH to ionize amide groups, improving resolution .

Data Contradiction Analysis

Q. Why might MALDI-TOF and NMR data conflict in confirming molecular weight?

- Methodological Answer : Address common pitfalls:

- Ionization Efficiency in MALDI-TOF : Low ionization of hydrophobic chains may suppress signals, requiring matrix optimization (e.g., α-cyano-4-hydroxycinnamic acid) .

- Solvent Artifacts in NMR : Residual solvents (e.g., DMSO) may obscure peaks; use deuterated solvents and 2D NMR (e.g., HSQC) for clarity .

Tables for Comparative Analysis

Table 2 : Comparative Properties of Benzene-1,3,5-Tricarboxamide Derivatives

| Compound | Alkyl Chain Length | Thermal Stability (°C) | Aggregation Behavior |

|---|---|---|---|

| TT3-LLN | C12 | 220–240 (TGA) | Micelles (DLS/TEM) |

| Analog X | C16 | 260–280 (TGA) | Vesicles (DLS/TEM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.